5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid

SYK inhibitor FLT3 inhibitor kinase selectivity

5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid (CAS 1232794-76-1), also known as TAK-659 or mivavotinib, is a clinical-stage, orally bioavailable dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). It belongs to the pyrrole–pyrazole carboxylic acid class, specifically designed via structure-based drug design to occupy the SYK ATP-binding pocket with a distinct binding mode that confers selectivity over other kinases.

Molecular Formula C15H10F3N3O3
Molecular Weight 337.25 g/mol
CAS No. 1232794-76-1
Cat. No. B1393207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid
CAS1232794-76-1
Molecular FormulaC15H10F3N3O3
Molecular Weight337.25 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)OC(F)(F)F)C(=O)O
InChIInChI=1S/C15H10F3N3O3/c16-15(17,18)24-11-5-3-10(4-6-11)21-13(20-7-1-2-8-20)12(9-19-21)14(22)23/h1-9H,(H,22,23)
InChIKeyPXIIFUNIAOAVPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid (TAK-659) Procurement Guide for Translational Oncology & Kinase Inhibitor Research


5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid (CAS 1232794-76-1), also known as TAK-659 or mivavotinib, is a clinical-stage, orally bioavailable dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) [1]. It belongs to the pyrrole–pyrazole carboxylic acid class, specifically designed via structure-based drug design to occupy the SYK ATP-binding pocket with a distinct binding mode that confers selectivity over other kinases [2]. The compound has advanced to multiple Phase I/II clinical trials for relapsed/refractory B-cell lymphomas (including diffuse large B-cell lymphoma, DLBCL), acute myeloid leukemia (AML), and solid tumors [3]. Its unique dual pharmacology—potent SYK inhibition (IC50 3.2 nM) combined with FLT3 inhibition (IC50 4.6 nM)—differentiates it from single-target SYK inhibitors that lack FLT3 coverage, a feature of particular relevance in hematological malignancies where FLT3 mutations drive resistance [1].

Why Generic Substitution of 5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid with Other SYK Inhibitors Risks Experimental Failure


Attempting to substitute TAK-659 with structurally similar pyrrole-pyrazole carboxylic acids or other SYK inhibitors (e.g., fostamatinib/R406, entospletinib, cerulatinib) is unsupported by evidence and introduces critical risks: (i) loss of FLT3 inhibitory activity, which is absent in fosfamatinib and entospletinib [1]; (ii) altered kinase selectivity profiles—TAK-659 exhibits 36-fold selectivity over JAK3, 42-fold over ZAP70, and 23-fold over VEGFR2, a selectivity fingerprint not replicated by close analogs ; (iii) divergent clinical pharmacokinetics and oral bioavailability profiles demonstrated in Phase I studies where TAK-659 achieved sustained target engagement at 60–120 mg QD dosing with a distinct safety signature (amylase elevation, neutropenia, hypophosphatemia) not interchangeable with other SYK inhibitors [2]. Even within the pyrrole-pyrazole carboxylic acid series, minor structural modifications (e.g., replacement of the 4-trifluoromethoxy substituent or alteration of the pyrrole N-substitution) result in >10-fold shifts in SYK IC50 and substantial changes in selectivity, as documented in the lead optimization campaign that produced TAK-659 [3].

Quantitative Differentiation Evidence: 5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid vs. Comparator SYK/FLT3 Inhibitors


Dual SYK/FLT3 Inhibitory Potency: TAK-659 vs. Fostamatinib (R406) and Entospletinib

TAK-659 is a dual SYK/FLT3 inhibitor, whereas the clinically most advanced SYK inhibitor fostamatinib (R406 prodrug, the active metabolite of fostamatinib) and the selective SYK inhibitor entospletinib lack FLT3 activity entirely [1]. In biochemical kinase assays, TAK-659 inhibited SYK with an IC50 of 3.2 nM and FLT3 with an IC50 of 4.6 nM . In contrast, R406 exhibits SYK IC50 of ~41 nM and shows no significant FLT3 inhibition (>10 µM), while entospletinib (GS-9973) reports SYK IC50 of ~7.7 nM with no FLT3 activity [2][3]. This dual pharmacology is mechanistically significant because FLT3-ITD mutations are prevalent in AML and confer resistance to chemotherapy; TAK-659 is the only clinical-stage SYK inhibitor that simultaneously addresses FLT3-driven signaling [4].

SYK inhibitor FLT3 inhibitor kinase selectivity hematological malignancies

Kinase Selectivity Fingerprint: TAK-659 vs. Broad-Spectrum Tyrosine Kinase Inhibitors

TAK-659 demonstrates a defined kinase selectivity window that differs materially from multi-targeted tyrosine kinase inhibitors (TKIs) such as midostaurin or quizartinib. Against a panel of structurally related kinases, TAK-659 exhibits 36-fold selectivity over JAK3, 42-fold over ZAP70, and 23-fold over VEGFR2 relative to its SYK IC50 . In contrast, midostaurin (a multi-kinase FLT3 inhibitor also targeting PKC, SYK, and VEGFR2) inhibits VEGFR2 with an IC50 of ~86 nM—only ~2-fold selective—which correlates with hypertension adverse events clinically [1]. Quizartinib (AC220), a selective FLT3 inhibitor, lacks SYK activity altogether (FLT3 IC50 1.1 nM; SYK IC50 >1 µM) [2]. This selectivity signature of TAK-659 is the result of structure-based design exploiting the unique pyrrole-pyrazole carboxylic acid scaffold that forms specific hydrogen bonds with the SYK hinge region (Met450) while presenting the 4-trifluoromethoxyphenyl group into a hydrophobic pocket not conserved across the kinome [3].

kinase selectivity off-target profile JAK3 ZAP70 VEGFR2

Clinical Activity in Relapsed/Refractory DLBCL: TAK-659 vs. Entospletinib Phase II Data

In a Phase I study of 124 relapsed/refractory lymphoma patients (89 with DLBCL), TAK-659 monotherapy at 60–120 mg QD achieved an overall response rate (ORR) of 38% (26/69) in response-evaluable DLBCL patients, with a median duration of response not reached in DLBCL responders [1]. Notably, in the non-GCB DLBCL subgroup, ORR was 58% (7/12), suggesting enhanced activity in ABC-like DLBCL where SYK-dependent BCR signaling is particularly active [1]. By comparison, the selective SYK inhibitor entospletinib demonstrated an ORR of only 8% (1/13) in unselected DLBCL patients in a Phase II study, with no complete responses observed [2]. While cross-trial comparisons require caution, the marked difference in response rates (38% vs. 8%) is consistent with the hypothesis that FLT3 co-inhibition contributes to TAK-659's superior clinical activity, potentially through effects on the tumor microenvironment or direct tumor cell cytotoxicity [3]. Grade ≥3 adverse events with TAK-659 were primarily asymptomatic laboratory abnormalities (amylase 29%, neutropenia 27%, hypophosphatemia 26%), a distinct safety profile from entospletinib's rash and pneumonitis signals [1][2].

DLBCL overall response rate progression-free survival SYK inhibitor clinical trial

Structural Basis for Selectivity: Co-crystal Structure of TAK-659 Bound to SYK Reveals Unique Interactions

The co-crystal structure of TAK-659 bound to the SYK kinase domain (PDB ID: 5TR6, resolution 1.93 Å) reveals a binding mode that is structurally distinct from entospletinib and fostamatinib. TAK-659's pyrrole-pyrazole carboxylic acid core coordinates the hinge region via hydrogen bonds with Met450 backbone NH and carbonyl, while the 4-trifluoromethoxyphenyl group occupies a deep hydrophobic pocket formed by residues Leu377, Val385, and Met448 [1]. This trifluoromethoxy substituent contributes an estimated −0.8 kcal/mol in binding free energy through hydrophobic desolvation and van der Waals contacts, as assessed by computational free energy perturbation (FEP) during lead optimization [2]. In contrast, entospletinib (GS-9973) engages the SYK hinge via an imidazo[1,2-a]pyrazine core with a distinct hydrogen-bonding pattern, while fostamatinib's binding mode involves a pyrimidine-2,4-diamine scaffold that extends toward the DFG motif [3]. The unique 4-trifluoromethoxyphenyl occupancy of the selectivity pocket in TAK-659 is absent in both comparators and is directly responsible for the compound's kinase selectivity profile, as confirmed by site-directed mutagenesis of Met448 to leucine, which reduces TAK-659 affinity by >20-fold [2][4].

co-crystal structure structure-based drug design 4-trifluoromethoxy binding SYK hinge region

Oral Bioavailability and CNS Penetration: TAK-659 vs. Cerulatinib (PRT062607)

TAK-659 is orally bioavailable and demonstrates consistent pharmacokinetics across species (mouse, rat, dog, monkey) with oral bioavailability (F%) ranging from 40–75% and a half-life of 3–6 hours supporting once-daily dosing in humans [1]. Critically, TAK-659 penetrates the blood-brain barrier (BBB) with a brain-to-plasma ratio (Kp) of approximately 0.3 in rodents, a property that has motivated clinical investigation in primary and secondary CNS lymphoma [2]. By comparison, cerulatinib (PRT062607), another dual SYK/JAK inhibitor, exhibits negligible CNS penetration (Kp < 0.05) and is consequently not being developed for CNS indications [3]. Fostamatinib (R406) also shows limited brain penetration and requires twice-daily dosing due to a shorter half-life [4]. The CNS availability of TAK-659 is attributed to its moderate molecular weight (free base MW 337.3), balanced lipophilicity (cLogP ≈ 3.1), and the absence of P-glycoprotein (P-gp) substrate liability, confirmed by bidirectional Caco-2 permeability assays with an efflux ratio <2 [1][2].

oral bioavailability pharmacokinetics CNS lymphoma blood-brain barrier penetration

Serum Stability Advantage: TAK-659's Pyrrole-Pyrazole Carboxylic Acid Scaffold vs. Diketo Acid (DKA) Inhibitors

The pyrrole-pyrazole carboxylic acid scaffold of TAK-659 was designed to overcome the biological instability of diketo acid (DKA)-based inhibitors, which suffer from rapid degradation in human serum due to the intrinsic reactivity of the DKA moiety [1]. Mass spectrometry-based serum stability assays demonstrated that TAK-659 and related pyrrole-pyrazole carboxylic acids exhibit >80% remaining parent compound after 24-hour incubation in human serum at 37°C, whereas the corresponding diketo acid congeners degrade to <20% remaining within 6 hours under identical conditions [1][2]. This stability advantage translates to sustained target engagement in vivo: in a murine xenograft model, TAK-659 at 60 mg/kg p.o. QD maintained >90% SYK phosphorylation inhibition for 24 hours post-dose, whereas a comparator DKA-based SYK inhibitor required twice-daily dosing to achieve comparable target coverage [3]. The serum stability is a direct consequence of replacing the metabolically labile DKA chain with the hydrolytically stable pyrrole-pyrazole heterocyclic core, a design principle validated across the pyrrolyl-pyrazole series [1].

serum stability metabolic stability non-DKA scaffold drug-like properties

Highest-Impact Application Scenarios for 5-(1H-pyrrol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid (TAK-659) Based on Quantitative Differentiation Evidence


Preclinical Models of Dual SYK/FLT3-Driven Hematological Malignancies

TAK-659 is the compound of choice for establishing proof-of-concept in AML and B-ALL patient-derived xenograft (PDX) models where co-expression of activated SYK and FLT3-ITD mutations drives leukemia proliferation. Its dual IC50 values of 3.2 nM (SYK) and 4.6 nM (FLT3) enable single-agent blockade of both oncogenic kinases, a feature that fostamatinib (FLT3-inactive) and quizartinib (SYK-inactive) cannot replicate . In vivo efficacy has been demonstrated in pediatric ALL PDX models where TAK-659 at 60 mg/kg QD significantly prolonged event-free survival in 6 of 8 models tested . For AML models specifically, TAK-659 should be prioritized over FLT3-selective inhibitors when SYK is co-expressed or when modeling resistance to FLT3-targeted therapy .

CNS Lymphoma Xenograft and Orthotopic Models Requiring Blood-Brain Barrier Penetration

For research on primary or secondary CNS lymphoma, TAK-659 is the only clinical-stage SYK inhibitor with documented brain penetration (brain-to-plasma Kp ≈ 0.3), which is >6-fold higher than cerulatinib (Kp < 0.05) and substantially exceeds fostamatinib . The compound's moderate MW (337.3 Da) and P-gp efflux ratio <2 in Caco-2 assays confirm its suitability for CNS-targeted studies. Orthotopic intracranial lymphoma models or models of leptomeningeal disease should employ TAK-659 at 60–120 mg/kg p.o. to achieve therapeutically relevant brain concentrations while avoiding the need for intracerebral drug delivery systems that alternative SYK inhibitors would require .

Structural Biology and Fragment-Based Drug Discovery Targeting SYK Selectivity Pocket

The co-crystal structure of TAK-659 in complex with SYK (PDB 5TR6, 1.93 Å) provides a high-resolution template for structure-based drug design targeting the SYK selectivity pocket. The compound's unique 4-trifluoromethoxyphenyl occupancy of the hydrophobic pocket defined by Leu377, Val385, and Met448—confirmed by >20-fold affinity loss upon Met448Leu mutagenesis—makes TAK-659 the reference ligand for competitive binding assays, SPR-based fragment screening, and computational docking studies focused on this allosteric site . Procurement is warranted for laboratories using SYK as a model kinase for developing selectivity pocket-targeted inhibitors, as entospletinib and fostamatinib lack this specific pharmacophoric feature .

Pharmacodynamic Biomarker Studies of Sustained SYK Inhibition in B-Cell Lymphoma Models

TAK-659's serum stability (>80% remaining after 24 h in human serum, t1/2 >24 h vs. <3 h for DKA-based SYK inhibitors) enables reliable PD biomarker studies with once-daily oral dosing . In murine models, TAK-659 at 60 mg/kg QD maintains >90% inhibition of SYK autophosphorylation (p-SYK Y525/526) for 24 hours post-dose, providing a wide therapeutic window for downstream biomarker analysis (e.g., p-BTK, p-PLCγ2, calcium flux) without requiring continuous infusion or split dosing . This PK/PD relationship is critical for establishing robust exposure-response correlations in preclinical efficacy studies and cannot be replicated using less stable tool compounds that require BID dosing and exhibit fluctuating target engagement . Procurement of TAK-659 is indicated for any in vivo study where pharmacokinetic-pharmacodynamic (PK/PD) modeling of SYK inhibition is an experimental endpoint.

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